3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid 3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 944893-98-5
VCID: VC5214701
InChI: InChI=1S/C11H8FNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15)
SMILES: C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)F
Molecular Formula: C11H8FNO4S2
Molecular Weight: 301.31

3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid

CAS No.: 944893-98-5

Cat. No.: VC5214701

Molecular Formula: C11H8FNO4S2

Molecular Weight: 301.31

* For research use only. Not for human or veterinary use.

3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid - 944893-98-5

Specification

CAS No. 944893-98-5
Molecular Formula C11H8FNO4S2
Molecular Weight 301.31
IUPAC Name 3-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C11H8FNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15)
Standard InChI Key JFKISMOGRQMUSC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at position 2 with a carboxylic acid group and at position 3 with a sulfamoyl-linked 4-fluorophenyl moiety. Key structural attributes include:

  • Molecular Formula: C₁₁H₈FNO₄S₂

  • Molecular Weight: 301.3 g/mol

  • Functional Groups:

    • Thiophene (aromatic heterocycle)

    • Sulfamoyl bridge (-NHSO₂-)

    • 4-Fluorophenyl (electron-withdrawing aryl group)

    • Carboxylic acid (-COOH)

The fluorine atom induces electron deficiency in the phenyl ring, directing electrophilic substitution to the meta position. The sulfamoyl group acts as a hydrogen-bond donor/acceptor, while the carboxylic acid enhances solubility in polar solvents.

Spectroscopic Characteristics

TechniqueKey Signals
¹H NMRδ 7.2–7.4 ppm (aryl protons), δ 12.1 ppm (COOH)
¹³C NMRδ 165–170 ppm (C=O), δ 115–125 ppm (C-F)
IR1700 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (S=O)
Mass Spectrometry[M-H]⁻ peak at m/z 300.1

Synthesis and Optimization

Synthetic Routes

Three primary strategies are employed for synthesizing this compound:

Gewald Three-Component Reaction (G-3CR)

A ketone, cyanoacetate, and elemental sulfur react to form 2-aminothiophene-3-carboxylates, which are subsequently functionalized.

Typical Conditions:

  • Temperature: 60–80°C

  • Catalyst: Morpholine

  • Yield: 60–75%

Sulfonylation of Thiophene Precursors

3-Aminothiophene-2-carboxylic acid reacts with 4-fluorobenzenesulfonyl chloride under basic conditions.

Example Protocol:

  • Dissolve 3-aminothiophene-2-carboxylic acid (1 eq) in anhydrous dichloromethane.

  • Add 4-fluorobenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.

  • Stir for 12 hours, purify via recrystallization (methanol/water).
    Yield: 68%

Suzuki-Miyaura Coupling

For introducing the fluorophenyl group post-sulfonylation:

ParameterValue
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDME/H₂O (3:1)
Temperature80°C
Reaction Time24 hours

Reactivity and Functionalization

Carboxylic Acid Modifications

The -COOH group undergoes derivatization to improve pharmacokinetics:

ReactionReagentsProductApplication
EsterificationMeOH, H₂SO₄Methyl esterProdrug development
AmidationSOCl₂, R-NH₂Amide derivativesTargeted drug delivery

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring undergoes meta-directed EAS:

ReactionReagentsProductYield
NitrationHNO₃/H₂SO₄3-Nitro derivative55%
BrominationBr₂/FeBr₃3-Bromo derivative62%

Biological Activity

Cell LineIC₅₀ (µM)Mechanism
MCF-712.4Caspase-3 activation, apoptosis
HeLa9.8G1 cell cycle arrest

Anti-inflammatory Effects

In murine models, derivatives reduce edema by 40–50% through COX-2 inhibition:

ModelEffectTarget Enzyme
Carrageenan-induced45% reduction in paw swellingCOX-2
LPS-stimulated60% decrease in TNF-α productionNF-κB

Applications in Materials Science

Conjugated Polymers

The thiophene core enables π-extension in conductive polymers:

PropertyValue (Derivative)
Conductivity120 S/cm
Bandgap2.1 eV

Metal-Organic Frameworks (MOFs)

Carboxylic acid coordination to metal centers yields MOFs with high surface areas (>1000 m²/g).

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